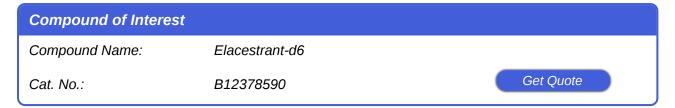


Commercial Suppliers and Technical Guide for High-Purity Elacestrant-d6

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This technical guide provides an in-depth overview of commercially available high-purity **Elacestrant-d6** for researchers, scientists, and professionals in drug development. It includes a summary of suppliers, their product specifications, and detailed analytical methodologies for quality assessment.

Introduction to Elacestrant-d6

Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] Elacestrant-d6 is a deuterated form of Elacestrant, which serves as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Elacestrant in biological samples. The deuterium labeling provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Commercial Suppliers and Product Specifications

The following table summarizes the product specifications for high-purity **Elacestrant-d6** from a leading commercial supplier.



Supplier	Catalog Number	Purity	Isotopic Purity	Formulation	Storage
MedChemEx press	HY-19822S3	≥98.0%	Not specified	Solid	-20°C (long term, dry), 0- 4°C (short term, dry)

Analytical Methodologies and Experimental Protocols

The quality and purity of **Elacestrant-d6** are assessed using a combination of chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for determining the chemical purity of Elacestrant-d6.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Agilent Eclipse XDB C18 column (150 x 4.6 mm, 3.5 μm) or equivalent.[3]
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.[3]
- Detection: UV detection at a wavelength determined by the UV absorbance maximum of Elacestrant.
- Sample Preparation: **Elacestrant-d6** is dissolved in a suitable solvent, such as DMSO or methanol, to a known concentration.
- Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.
 Purity is calculated based on the area of the principal peak relative to the total peak area.



Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is used to confirm the identity of **Elacestrant-d6** and to assess its isotopic purity.

Experimental Protocol:

- Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
- Chromatography: The same HPLC conditions as described above can be used.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Analysis Mode: Selected Reaction Monitoring (SRM) to monitor specific precursor-toproduct ion transitions for both Elacestrant-d6 and any non-deuterated Elacestrant.
- Data Analysis: The mass spectra will confirm the molecular weight of Elacestrant-d6. The
 isotopic purity is determined by comparing the signal intensity of the deuterated molecule to
 any residual non-deuterated Elacestrant.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of **Elacestrant-d6** and the positions of deuterium labeling.

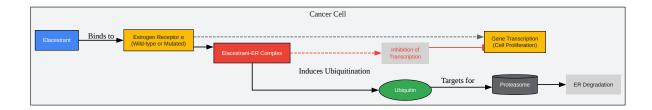
Experimental Protocol:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).[4]
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).[4]
- Analysis: The absence or reduced intensity of signals in the ¹H-NMR spectrum at the
 positions of deuterium incorporation, along with the corresponding changes in the ¹³C-NMR
 spectrum, confirms the successful deuteration and the overall structure of the molecule.



Signaling Pathway and Experimental Workflow Elacestrant Mechanism of Action

Elacestrant acts as a selective estrogen receptor degrader (SERD).[1][5] It binds to the estrogen receptor-alpha (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[5][6] This leads to a reduction in the number of functional estrogen receptors in cancer cells, thereby inhibiting the estrogendriven growth of tumors.[5][7] Elacestrant is effective against both wild-type and mutated forms of the estrogen receptor, such as those with ESR1 mutations.[6][8]



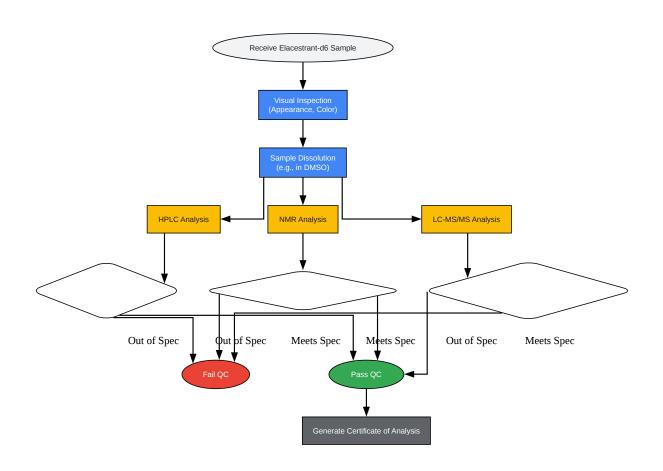
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Caption: Mechanism of action of Elacestrant as a selective estrogen receptor degrader.

Quality Control Workflow for Elacestrant-d6

The following diagram illustrates a typical workflow for the quality control of commercially supplied **Elacestrant-d6**.





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Caption: Quality control workflow for the analysis of high-purity **Elacestrant-d6**.



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